4-(Biphenyl-4-ylmethyl)morpholine is an organic compound characterized by a morpholine ring substituted with a biphenyl group at the 4-position. This compound is notable for its unique structural features that confer distinctive chemical and biological properties, making it a valuable entity in various scientific and industrial applications. The molecular formula of 4-(Biphenyl-4-ylmethyl)morpholine is C_{17}H_{18}N, and it is classified as an amine due to the presence of the morpholine moiety.
The synthesis of 4-(Biphenyl-4-ylmethyl)morpholine typically involves the reaction of biphenyl-4-carbaldehyde with morpholine. One common approach is reductive amination, where the aldehyde group of biphenyl-4-carbaldehyde reacts with morpholine to form an imine intermediate. This intermediate is then reduced to yield the final product, often using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
The reaction conditions can be optimized for higher yields and purity. Industrial production may utilize continuous flow reactors and automated systems to ensure consistent quality. The purity of the synthesized compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
The molecular structure of 4-(Biphenyl-4-ylmethyl)morpholine consists of a morpholine ring linked to a biphenyl group via a methylene bridge. The morpholine ring contributes to the compound's basicity and ability to form hydrogen bonds, while the biphenyl moiety enhances its hydrophobic character.
Key structural data includes:
4-(Biphenyl-4-ylmethyl)morpholine can undergo several types of chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 4-(Biphenyl-4-ylmethyl)morpholine involves its interactions with various biological targets. The biphenyl group can participate in π-π stacking interactions, while the morpholine ring is capable of forming hydrogen bonds with biological macromolecules such as enzymes and receptors. These interactions may modulate enzyme activity and influence receptor signaling pathways, leading to various biological effects.
While specific physical properties like melting point are not extensively documented, general characteristics include:
Chemical properties relevant to 4-(Biphenyl-4-ylmethyl)morpholine include:
4-(Biphenyl-4-ylmethyl)morpholine has several applications across different fields:
The chemical identity of 4-(biphenyl-4-ylmethyl)morpholine is defined by the molecular formula C₁₇H₁₉NO, corresponding to a molecular weight of 253.34 g/mol. This structure features a morpholine ring (a six-membered heterocycle with oxygen and nitrogen at opposite positions) connected via a methylene (-CH₂-) bridge to the para-position of a biphenyl system. This arrangement creates a conformational flexibility that allows the morpholine ring to adopt various orientations relative to the biphenyl plane, significantly influencing its molecular interactions and physicochemical behavior [1] [3].
The critical structural feature is the electron-rich morpholine nitrogen, which can participate in hydrogen bonding and act as a hydrogen bond acceptor, while the biphenyl system provides substantial hydrophobic surface area for van der Waals interactions and π-stacking. The methylene linker between these two moieties allows rotational freedom while maintaining electronic conjugation, creating a balance between rigidity and flexibility essential for optimal target binding. Crystallographic studies of closely related structures suggest that the morpholine ring typically adopts a chair conformation, with the nitrogen lone pair oriented toward the biphenyl system, potentially facilitating intramolecular electronic effects [3] [5] [8].
Table 1: Fundamental Chemical Identifiers of 4-(Biphenyl-4-ylmethyl)morpholine
Identifier | Value | Source |
---|---|---|
Systematic Name | 4-[(1,1'-Biphenyl-4-yl)methyl]morpholine | PubChem |
CAS Registry Number | Not Available in Sources | - |
PubChem CID | 782503 | [1] |
Molecular Formula | C₁₇H₁₉NO | [1] |
Molecular Weight | 253.34 g/mol | Calculated |
Related Structure (CID) | Morpholine, 4-[1,1'-biphenyl]-4-yl- (CID 10911629) | [3] |
Synthetic approaches to 4-(biphenyl-4-ylmethyl)morpholine typically involve nucleophilic substitution reactions between 4-(bromomethyl)biphenyl and morpholine, often employing mild bases like potassium carbonate in aprotic solvents such as acetonitrile. Alternative routes utilize reductive amination strategies between biphenyl-4-carbaldehyde and morpholine followed by reduction. These methods generally yield moderate to high efficiencies (70-90%) with purification achieved through crystallization or chromatography. The structural simplicity of this scaffold enables straightforward synthetic access while providing multiple vectors for chemical modification, making it an attractive starting point for medicinal chemistry programs [5] [8].
Table 2: Characteristic Structural Features of 4-(Biphenyl-4-ylmethyl)morpholine
Structural Element | Chemical Significance | Potential Biological Implications |
---|---|---|
Biphenyl System | Extended π-electron system, hydrophobic | Facilitates π-π stacking, hydrophobic pocket binding |
Morpholine Ring | Semi-polar heterocycle, H-bond acceptor | Improves solubility, membrane permeability, target interactions |
Methylene Linker | Flexible spacer, rotatable bond | Allows conformational adaptation to binding sites |
Aromatic-Heterocycle Distance | ~5.5Å between biphenyl connection and morpholine N | Optimal spatial arrangement for bivalent target engagement |
The morpholine ring first gained pharmaceutical significance as a solubilizing moiety and metabolic stabilizer in the mid-20th century, but its application as a core pharmacophoric element emerged more substantially in the 1980s-1990s. The historical trajectory of morpholine derivatives reveals a progressive understanding of their multifaceted roles in drug design. Initially regarded primarily as a polar surface area modulator, morpholine was later recognized for its ability to participate in hydrogen bonding networks with biological targets while maintaining favorable physicochemical properties. The privileged status of morpholine was cemented when systematic reviews demonstrated its occurrence in over 150 clinical and experimental drugs targeting diverse therapeutic areas including oncology, infectious diseases, and central nervous system disorders [8].
Critical breakthroughs in morpholine chemistry occurred through several key developments:
Antimicrobial Applications (1990s): Early work demonstrated that morpholine derivatives exhibited potent activity against mycobacteria. This culminated in the development of thiomorpholine analogues as antitubercular agents, where researchers systematically explored structure-activity relationships by modifying substituents on the morpholine ring and adjacent aromatic systems. Compounds featuring biphenylmethyl groups attached to thiomorpholine demonstrated exceptional activity against Mycobacterium tuberculosis, establishing the importance of the biphenyl-morpholine/pholine hybrid pharmacophore [10].
Cardiovascular Innovations (2000s): The integration of morpholine into cardiovascular drugs reached a milestone with the development of valsartan-related compounds containing biphenyl-morpholine elements. Patent literature reveals extensive structural exploration of compounds containing S—N-valeryl-N-{[2'-(1H-tetrazole-5-yl)-biphenyl-4-yl]-methyl}-valine and morpholine-derived moieties, exploiting their dual angiotensin receptor blocking and neprilysin inhibition activities. These discoveries highlighted morpholine's versatility in addressing complex multi-target therapeutic approaches for hypertension and heart failure [6].
Antimalarial Advancements (2010s): Fragment-based drug design against Plasmodium falciparum dihydrofolate reductase (PfDHFR) identified biphenyl carboxylates as crucial fragments with slow off-rates. This discovery informed the development of rigid biphenyl derivatives featuring morpholine-like elements, such as the clinical candidate P218, designed to overcome pyrimethamine resistance. These efforts demonstrated the critical role of morpholine-inspired rigidity in maintaining efficacy against resistant parasite strains while optimizing pharmacokinetic profiles [9].
Table 3: Historical Milestones in Morpholine Derivative Development
Time Period | Key Development | Therapeutic Area | Significance |
---|---|---|---|
Mid-1990s | Thiomorpholine biphenyl analogues | Antimycobacterial | Established biphenyl-morpholine hybrids as potent antitubercular agents |
Early 2000s | Valsartan-morpholine derivatives | Cardiovascular | Demonstrated dual-action therapeutics exploiting morpholine versatility |
2010s | P218 and rigid analogues | Antimalarial | Showcased fragment-based design using morpholine/biphenyl hybrids to overcome resistance |
2020 | Comprehensive review of morpholine as privileged structure | Drug Design | Systematically classified morpholine's multifaceted roles in medicinal chemistry |
The strategic fusion of biphenyl and morpholine motifs creates hybrid structures with exceptional pharmacological versatility and synthetic utility. This significance manifests across multiple dimensions of chemical and biological research:
Pharmacological Applications: Biphenyl-morpholine hybrids demonstrate remarkable target promiscuity while maintaining selectivity, enabling applications across diverse therapeutic areas. In neuroscience research, derivatives such as N,N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline have shown significant anti-seizure activity through multiple mechanisms. These compounds exhibit potent effects in both the 6 Hz Psychomotor and acute pentylenetetrazol (PTZ) seizure models, with specific derivatives (6f, 6h) demonstrating efficacy comparable to standard drugs (levetiracetam, diazepam) without associated neurotoxicity. Molecular docking studies reveal that these compounds interact with multiple targets including the SV2A transporter and GABA-A receptors, suggesting complex polypharmacological profiles that may be advantageous for treating refractory epilepsy [2].
In infectious disease, the structural framework has enabled development of agents against neglected tropical diseases. The rigid biphenyl-morpholine derivatives targeting Plasmodium falciparum dihydrofolate reductase (PfDHFR) exhibit nanomolar inhibition against both drug-sensitive and resistant parasites while maintaining high selectivity over human DHFR. These compounds demonstrate excellent metabolic stability and favorable lipophilicity profiles (LogP ~2.5-3.5), addressing historical limitations of earlier antifolates. Their efficacy extends to killing blood-stage TM4/8.2 parasites at nM concentrations without cytotoxicity against mammalian Vero cells, highlighting their therapeutic potential [9].
Synthetic Versatility: The biphenyl-morpholine scaffold serves as a multidimensional building block amenable to diverse chemical modifications. The morpholine nitrogen acts as a handle for N-functionalization, while the biphenyl system allows electrophilic aromatic substitution or cross-coupling at multiple positions. This versatility is exemplified in the synthesis of photoactive compounds where derivatives such as 1-(biphenyl-4-yl)-2-methyl-2-morpholinopropan-1-one serve as efficient photoinitiators (marketed as Photoinitiator 307, JADEWIN 307, or PI 907T). These applications exploit the electron-donating capacity of the morpholine nitrogen and the light-absorbing properties of the biphenyl-chromophore to generate radicals for polymerization reactions [5].
The electronic modulation offered by the morpholine ring significantly alters the properties of adjacent systems. When connected to electron-withdrawing groups, morpholine serves as a powerful electron donor, enhancing push-pull effects critical in materials science applications. Conversely, in medicinal chemistry contexts, its moderate basicity (predicted pKa ~4.90 for derivatives) allows pH-dependent solubility profiles ideal for oral bioavailability. The conformational constraint offered by bridged derivatives like 2-(1,1'-biphenyl)-4-yl-2-methyl-4-(1-methylethyl)morpholine hydrochloride creates defined three-dimensional structures that improve target selectivity through pre-organization of binding elements [5] [7].
Table 4: Structural Features and Their Functional Consequences in Biphenyl-Morpholine Hybrids
Structural Feature | Chemical Consequence | Biological/Material Impact |
---|---|---|
Morpholine Nitrogen | H-bond acceptor, moderate basicity | Enhances solubility, facilitates target binding, improves membrane permeability |
Biphenyl Planarity | Extended conjugation, defined dihedral angles | Enables π-stacking with biological targets, influences light absorption properties |
Methylene Spacer | Rotational freedom, electronic insulation | Allows conformational adaptation while preventing excessive conjugation |
Para-substitution Pattern | Linear molecular topology | Facilitates deep binding pocket penetration in biological targets |
The future development of 4-(biphenyl-4-ylmethyl)morpholine derivatives appears particularly promising in targeted protein degradation and bifunctional molecule design. The scaffold's modular nature enables its incorporation as a binding warhead in PROTACs (Proteolysis Targeting Chimeras), where its well-defined pharmacophore can be linked to E3 ligase recruiters. Additionally, the emergence of morpholine-based imaging probes exploits the inherent stability and favorable in vivo distribution of these compounds. The proven success of biphenyl-morpholine hybrids across multiple therapeutic areas, coupled with their synthetic accessibility, ensures their continued prominence in rational drug design strategies addressing unmet medical needs [2] [6] [8].
Table 5: Pharmacological Applications of Biphenyl-Morpholine Hybrid Derivatives
Therapeutic Area | Compound Example | Biological Activity | Mechanistic Insight |
---|---|---|---|
Antiepileptic | N,N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline (6f, 6h) | Potent anti-seizure activity in 6Hz and PTZ models | Dual binding to SV2A transporter and GABA-A receptor |
Antimalarial | Rigid biphenyl-PfDHFR inhibitors (Compound 4) | nM inhibition of drug-sensitive/resistant PfDHFR | High selectivity over human DHFR, metabolic stability |
Antimycobacterial | Thiomorpholine biphenyl analogues | Activity against M. tuberculosis and non-tuberculous mycobacteria | Structural optimization of U-100480 analogues |
Cardiovascular | Valsartan-morpholine derivatives | Dual angiotensin receptor blockade and neprilysin inhibition | Amorphous solid forms for enhanced bioavailability |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3